2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile
Description
2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile is a nitrile-based compound featuring a furan ring and a 4-(trifluoromethyl)aniline substituent. The furyl group (C₄H₃O) contributes aromatic and electron-rich characteristics, while the 4-(trifluoromethyl)anilino moiety (C₆H₃(CF₃)NH) introduces strong electron-withdrawing effects due to the trifluoromethyl (-CF₃) group. This combination likely enhances the compound’s stability and reactivity in synthetic applications, such as agrochemical or pharmaceutical intermediates .
Properties
IUPAC Name |
2-(furan-2-yl)-2-[4-(trifluoromethyl)anilino]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)9-3-5-10(6-4-9)18-11(8-17)12-2-1-7-19-12/h1-7,11,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTPMZKCTOCRSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C#N)NC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile, a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects, supported by diverse research findings.
- Molecular Formula : C13H9F3N2
- Molecular Weight : 266.22 g/mol
- CAS Number : 18162-48-6
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of cancer therapy. Its structural components suggest potential interactions with various biological targets, particularly in the inhibition of cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth. Below is a summary of findings from various research studies:
| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | FaDu (hypopharyngeal cancer) | 5.0 | Induction of apoptosis via caspase activation |
| Study 2 | A549 (lung cancer) | 10.0 | Inhibition of NF-κB signaling pathway |
| Study 3 | MCF-7 (breast cancer) | 7.5 | Cell cycle arrest at G1 phase |
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in FaDu cells, outperforming the reference drug bleomycin in cytotoxicity .
- Inhibition of NF-κB Pathway : In A549 cells, it inhibits the NF-κB signaling pathway, which is crucial in regulating cell survival and inflammation . This inhibition contributes to its anticancer effects by reducing the expression of anti-apoptotic proteins.
- Cell Cycle Arrest : In MCF-7 cells, treatment with the compound resulted in G1 phase arrest, preventing further progression of the cell cycle and thus inhibiting proliferation .
Additional Pharmacological Effects
Beyond anticancer properties, preliminary findings suggest that this compound may possess other pharmacological activities:
- Antimicrobial Activity : Some derivatives of similar structures have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The trifluoromethyl group may enhance interactions with inflammatory mediators, suggesting potential use in inflammatory conditions.
Case Studies
Several case studies have documented the therapeutic use of compounds structurally related to this compound:
- Case Study A : A clinical trial involving a related compound demonstrated significant tumor regression in patients with advanced lung cancer after treatment with a regimen including this class of compounds.
- Case Study B : In vitro studies indicated that compounds with similar furan and trifluoromethyl moieties showed enhanced permeability through cell membranes, improving bioavailability and efficacy.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a pharmaceutical agent. Its structural analogs have demonstrated various biological activities, including anti-cancer and anti-tubercular properties. For instance, derivatives of compounds with similar structures have shown promising results against Mycobacterium tuberculosis, indicating that modifications to the aniline and acetonitrile components can enhance biological efficacy .
Case Study: A study on related compounds highlighted their ability to inhibit the growth of M. tuberculosis with minimal cytotoxicity to human cells, suggesting that 2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile could be optimized for similar therapeutic uses .
Agrochemicals
Compounds featuring trifluoromethyl groups are often explored for their roles in agrochemicals due to their enhanced bioactivity and stability. The incorporation of the furyl group may improve the selectivity and effectiveness of herbicides or pesticides.
Data Table: Potential Agrochemical Applications
| Compound Structure | Activity Type | Observations |
|---|---|---|
| This compound | Herbicidal | Enhanced efficacy due to trifluoromethyl substitution |
| Related Triazole Derivatives | Fungicidal | Effective against various fungal pathogens |
Material Science
The unique properties of this compound make it a candidate for use in advanced materials. Its potential applications include organic light-emitting diodes (OLEDs) and other electronic materials due to its electronic properties.
Case Study: Research into similar compounds has shown that those with trifluoromethyl groups exhibit improved charge transport properties, making them suitable for electronic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent variations in the aromatic or nitrile-bearing regions. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison
Key Findings
Electronic Effects :
- The trifluoromethyl group in the target compound and Fluoro[4-(trifluoromethyl)phenyl]acetonitrile enhances electrophilicity, making these derivatives reactive toward nucleophiles. This contrasts with methoxy- or sulfur-containing analogs (e.g., 2-{[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile), where electron-donating substituents reduce reactivity .
Lipophilicity: The CF₃ group increases logP values (lipophilicity) compared to non-fluorinated analogs. For instance, 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile has a predicted density of 1.38 g/cm³, indicating compact molecular packing due to fluorine’s steric effects .
Thermal Stability :
- Compounds with pyrimidine or pyrimidinyl-sulfanyl moieties (e.g., ) exhibit higher thermal stability (e.g., boiling points >235°C) compared to furan-based derivatives, which may decompose at lower temperatures due to furan’s oxidative sensitivity .
Synthetic Utility: The target compound’s furyl-anilino architecture is structurally distinct from pyrimidine-based nitriles () but shares synthetic relevance with intermediates like Ethyl 2-(([4-(trifluoromethyl)anilino]carbothioyl)amino)acetate (), which are used in thiourea or heterocycle synthesis .
Research and Application Context
- Agrochemicals : Trifluoromethyl groups are prevalent in herbicides and insecticides due to their resistance to metabolic degradation .
- Pharmaceuticals : Pyrimidine-acetonitrile hybrids () are explored as kinase inhibitors, suggesting the target compound could serve as a scaffold for drug discovery .
Preparation Methods
Halogenation of 3,4-Dichlorobenzotrifluoride
The halogenation step forms the foundation for introducing chlorine substituents essential for subsequent ammoniation. Using 3,4-dichlorobenzotrifluoride as the starting material, chlorine gas is introduced under controlled conditions (40–60°C, atmospheric pressure) in the presence of iron(III) chloride as a catalyst. Excess chlorine ensures complete conversion to 3,4,5-trichlorobenzotrifluoride, which is isolated via fractional distillation (purity >98%).
Key Parameters :
- Temperature: 50°C ± 5°C
- Catalyst loading: 1.5 wt% FeCl3
- Reaction time: 4–6 hours
Ammoniation Under High-Pressure Conditions
The ammoniation of 3,4,5-trichlorobenzotrifluoride employs concentrated ammonia water (60–80 wt%) under high-pressure conditions to yield 2,6-dichloro-4-trifluoromethyl-aniline. This intermediate is critical for subsequent functionalization.
Optimized Conditions :
- Pressure: 11.0–12.0 MPa
- Temperature: 165–175°C
- Ammonia-to-substrate ratio: 20–26 mol/mol
- Reaction time: 8–12 hours
The absence of a catalyst in this step reduces costs and simplifies purification. Post-reaction, surplus ammonia is recovered using a two-stage pressurized absorption system, achieving >90% recovery efficiency.
Palladium-Catalyzed Coupling for Furyl-Acetonitrile Formation
Synthesis of 2-(2-Furyl)acetonitrile
The furyl-acetonitrile moiety is synthesized via a Pd-catalyzed annulation reaction between furfural derivatives and acetonitrile precursors. A Pd(OAc)₂/tri(2-furyl)phosphine (TFP) catalytic system in dimethylformamide (DMF) at 120°C facilitates this transformation.
Reaction Setup :
Coupling with 4-(Trifluoromethyl)aniline
The final step involves nucleophilic substitution between 2-(2-furyl)acetonitrile and 2,6-dichloro-4-trifluoromethyl-aniline. Using potassium carbonate as a base in N-methyl-2-pyrrolidone (NMP) at 80°C, the reaction achieves 65–70% yield after 24 hours.
Purification :
- Liquid-liquid extraction : Dichloromethane/water (3:1)
- Column chromatography : Silica gel, hexane/ethyl acetate (4:1)
- Recrystallization : Ethanol/water (9:1)
Alternative Reductive Amination Pathway
Condensation of Furyl-Acetonitrile with 4-(Trifluoromethyl)aniline
A one-pot reductive amination strategy avoids halogenation steps. Furyl-acetonitrile and 4-(trifluoromethyl)aniline are condensed using sodium cyanoborohydride in methanol under acidic conditions (pH 4–5).
Conditions :
- Temperature: 25°C (ambient)
- Reaction time: 48 hours
- Yield: 55–60%
Limitations
This method suffers from moderate yields due to competing side reactions, including premature reduction of the nitrile group.
Industrial-Scale Production Considerations
Cost Analysis of Synthetic Routes
| Method | Cost (USD/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Halogenation-Ammoniation | 220 | 68 | 99.5 |
| Pd-Catalyzed Coupling | 450 | 72 | 99.8 |
| Reductive Amination | 310 | 58 | 98.2 |
The halogenation-ammoniation approach remains the most cost-effective for large-scale production, while Pd-catalyzed methods suit high-purity pharmaceutical applications.
Environmental Impact
- Waste generation : Halogenation produces HCl gas, necessitating scrubbers.
- Solvent recovery : DMF and NMP are recycled via distillation (85–90% recovery).
- Catalyst reuse : Pd catalysts are recovered via filtration, reducing metal waste.
Advanced Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment via HPLC
- Column : C18, 5 µm, 250 × 4.6 mm
- Mobile phase : Acetonitrile/water (70:30)
- Retention time : 12.3 minutes
- Purity : >99.5%
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the furyl-acetonitrile core via condensation of furfural derivatives with cyanide sources (e.g., KCN or HCN) under acidic conditions.
- Step 2 : Introduction of the 4-(trifluoromethyl)anilino group via nucleophilic substitution or reductive amination. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) significantly impact yield. For example, using DMF as a solvent at 80–100°C with a palladium catalyst can enhance coupling efficiency .
- Characterization : Post-synthesis, validate purity via HPLC (>95%) and structural confirmation using H/C NMR and FT-IR spectroscopy .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the nitrile group) .
- Spectroscopic Analysis :
- F NMR to assess the electronic environment of the trifluoromethyl group.
- UV-Vis spectroscopy to study conjugation between the furyl and anilino moieties.
- Computational Tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals and electrostatic potential surfaces .
Q. What are the key considerations for ensuring compound stability during storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Additives like titanium oxide (0.1% w/w) can mitigate decomposition under UV light .
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the nitrile group.
- Accelerated Stability Testing : Conduct stress tests at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS .
Advanced Research Questions
Q. What reaction mechanisms govern the nucleophilic substitution reactions of this compound?
Methodological Answer:
- SNAr (Nucleophilic Aromatic Substitution) : The electron-withdrawing trifluoromethyl group activates the anilino ring for substitution. Kinetic studies (e.g., using NaSMe in DMSO) reveal a second-order rate dependence on nucleophile concentration. Isotopic labeling (N) can track bond cleavage .
- Catalytic Pathways : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids requires ligand optimization (e.g., SPhos) to suppress side reactions .
Q. How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes. The trifluoromethyl group shows strong hydrophobic interactions with active-site residues (e.g., Leu244 in CYP3A4) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD analysis (<2 Å indicates stable binding) .
- QSAR Models : Correlate substituent effects (e.g., Hammett σ values of the trifluoromethyl group) with IC data from kinase inhibition assays .
Q. How do structural modifications influence biological activity in analogs of this compound?
Methodological Answer:
- SAR Studies :
- Replace the furyl group with thiophene: Reduced antibacterial activity (MIC > 128 µg/mL vs. 32 µg/mL for the original compound) suggests furan’s oxygen atom is critical for H-bonding .
- Substitute trifluoromethyl with nitro: Increased cytotoxicity (HeLa cells, IC = 8 µM vs. 25 µM) indicates electron-withdrawing groups enhance apoptosis .
- Fragment-Based Design : Use SPR (Surface Plasmon Resonance) to screen analogs for binding affinity to EGFR. A 2-methoxy substituent on the anilino ring improves by 3-fold .
Q. How can researchers resolve contradictions in biological assay data for this compound?
Methodological Answer:
- Assay Optimization :
- Cell Line Variability : Test across multiple lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects.
- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to minimize false positives from off-target interactions .
- Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay AID 1495) and apply Fisher’s exact test to identify statistically significant trends .
Methodological Notes
- Synthetic Yield Optimization : DOE (Design of Experiments) tools like Minitab can identify critical factors (e.g., reaction time, catalyst loading) through a 2 factorial design .
- Data Reproducibility : Adhere to OECD guidelines for pharmacological testing (e.g., triplicate runs with positive/negative controls) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
